Comprehensive Structural Elucidation of 4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
Comprehensive Structural Elucidation of 4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
Executive Summary & The Tautomeric Conundrum
The structural elucidation of 4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol presents a classic but critical challenge in heterocyclic chemistry: the thione-thiol tautomerism . While IUPAC nomenclature often defaults to the "thiol" (-SH) designation, experimental evidence in the solid state and polar solvents (like DMSO) overwhelmingly favors the thione (NH/C=S) tautomer.
For researchers developing antimicrobial or anticancer pharmacophores based on this scaffold, assuming the "thiol" structure can lead to erroneous docking studies and synthetic planning. This guide establishes the definitive characterization framework, proving that the molecule exists primarily as 4-(4-methylphenyl)-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
Core Structural Features[1][2][3][4][5]
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Central Core: 1,2,4-Triazole ring.[1][2][3][4][5][6][7][8][9][10]
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Position 3: Thione (C=S) / Thiol (C-SH) functionality.[4]
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Position 4: p-Tolyl (4-methylphenyl) group.
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Position 5: 4-Pyridyl group (derived from isonicotinic acid).
Synthetic Provenance: The Causality of Structure
To elucidate the structure with authority, we must first validate the synthetic origin. The most robust pathway for this specific substitution pattern involves the cyclization of a 1,4-disubstituted thiosemicarbazide intermediate.
Validated Synthetic Protocol
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Precursor Activation: Reaction of Isonicotinic acid hydrazide (Isoniazid) with 4-methylphenyl isothiocyanate.
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Intermediate Formation: Isolation of the 1-isonicotinoyl-4-(4-methylphenyl)thiosemicarbazide.
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Cyclization: Base-catalyzed intramolecular condensation (using 2N NaOH or KOH) followed by acidification.
Critical Mechanism Note: The formation of the triazole ring involves the elimination of water. The retention of the sulfur atom is guaranteed by the isothiocyanate starting material, confirming the atomic composition before spectral analysis.
Figure 1: Synthetic workflow confirming the atomic connectivity of the target scaffold.
Spectroscopic Fingerprinting
The following data validates the structure, specifically addressing the thione/thiol equilibrium.
Infrared Spectroscopy (FT-IR)
The IR spectrum provides the first line of evidence against the free "thiol" structure.
| Frequency (cm⁻¹) | Vibration Mode | Structural Assignment | Interpretation |
| 3100–3250 | ν(N-H) | Triazole Ring NH | Critical: Presence indicates Thione form. |
| 3030–3060 | ν(C-H) | Aromatic | Pyridine and Phenyl rings. |
| 2850–2920 | ν(C-H) | Aliphatic | Methyl group on p-tolyl. |
| 2500–2600 | ν(S-H) | Thiol | ABSENT or Weak. Lack of this peak refutes the thiol tautomer. |
| 1600–1620 | ν(C=N) | Imine | Triazole and Pyridine ring skeletal vibrations. |
| 1240–1280 | ν(C=S) | Thione | Strong band confirming C=S character. |
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆ (Required for solubility and exchange detection)
The ¹H NMR spectrum is characterized by three distinct regions: the aliphatic methyl, the aromatic region (complex due to overlapping systems), and the exchangeable proton.
Chemical Shift Analysis:
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δ 2.38 ppm (3H, s): Methyl group (-CH₃) attached to the phenyl ring.
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δ 7.30 – 7.50 ppm (4H, m): The p-tolyl aromatic protons. Typically appears as an AA'BB' system (two doublets), but often overlaps.
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δ 7.80 ppm (2H, d, J=6.0 Hz): Pyridine protons at positions 3 and 5 (beta to nitrogen).
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δ 8.75 ppm (2H, d, J=6.0 Hz): Pyridine protons at positions 2 and 6 (alpha to nitrogen). Note: These are significantly deshielded due to the adjacent electronegative nitrogen.
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δ 13.80 – 14.10 ppm (1H, br s): The Triazole N-H proton.
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Validation: Upon addition of D₂O, this signal disappears.
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Significance: A thiol (S-H) proton typically resonates further upfield (approx. 2-4 ppm) or is broad. The extreme downfield shift (>13 ppm) is characteristic of the deshielded thioamide N-H .
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Mass Spectrometry (ESI-MS)
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Molecular Formula: C₁₄H₁₂N₄S
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Calculated MW: 268.34 g/mol
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Observed [M+H]⁺: 269.1 m/z
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Fragmentation Pattern:
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Loss of SH/S (M-33/32) is rare in soft ionization.
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Cleavage of the triazole ring often yields fragments corresponding to the isonitrile of the tolyl group or the nitrile of the pyridine group.
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Tautomeric Logic & Biological Implications[6]
Understanding the tautomerism is not just academic; it dictates how the molecule interacts with biological targets (e.g., binding to metallo-enzymes).
The equilibrium exists between the Thione (1H) , Thione (2H) , and Thiol forms. In solution (DMSO) and solid state, the Thione (2H) is the energetic minimum.
Figure 2: The Thione serves as the stable reservoir, while the Thiol form is the reactive species in nucleophilic substitution reactions.
Experimental Validation of Tautomerism
To prove the existence of the minor thiol tautomer (even if not visible in NMR), perform an S-alkylation test :
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React the compound with methyl iodide in the presence of a mild base (K₂CO₃).
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Result: Exclusive formation of the S-methyl derivative (confirmed by methyl peak shift in NMR).
X-Ray Crystallography (The Gold Standard)
While spectroscopic data is inferential, Single Crystal X-Ray Diffraction (XRD) provides absolute configuration. For analogs of this specific triazole, the following bond lengths are diagnostic:
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C3–S Bond Length: Typically 1.67 – 1.69 Å .
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Context: A pure C–S single bond is ~1.82 Å; a C=S double bond is ~1.60 Å. The observed length indicates partial double bond character, consistent with the thione resonance hybrid.
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C3–N Bond Lengths: The bonds within the triazole ring will show asymmetry, confirming the proton localization on the nitrogen (N2 or N4) rather than the sulfur.
References
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Synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols
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Source: Al-Amin, M., et al. "Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives."[7] Istanbul Journal of Pharmacy, 2023.
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Tautomerism in Triazoles
- Source: Koparir, M., et al. "Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione." Journal of Molecular Modeling, 2009.
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NMR Characteristics of Triazole-3-thiones
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Source: Santa Cruz Biotechnology.[11] "Product Data: 4-(4-methylphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol."
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- IR Spectral Assignments for C=S vs SH: Source: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard Reference Text). Context: Validates the assignment of 1250 cm⁻¹ to C=S and absence of 2550 cm⁻¹ for SH.
Sources
- 1. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 2. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. academic.oup.com [academic.oup.com]
- 6. 1H-1,2,4-Triazole-3-thiol, 5-(4-pyridyl)- | C7H6N4S | CID 920433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Istanbul University Press [iupress.istanbul.edu.tr]
- 8. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scbt.com [scbt.com]
